molecular formula C6H9MnO6 B1200233 Manganese(III) acetate CAS No. 993-02-2

Manganese(III) acetate

Cat. No. B1200233
CAS RN: 993-02-2
M. Wt: 232.07 g/mol
InChI Key: AHSBSUVHXDIAEY-UHFFFAOYSA-K
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Description

Manganese(III) acetate describes a family of materials with the approximate formula Mn(O2CCH3)3 . These materials are brown solids that are soluble in acetic acid and water . They are used in organic synthesis as oxidizing agents .


Synthesis Analysis

Manganese(III) acetate is usually used as the dihydrate, although the anhydrous form is also used in some situations . The dihydrate is prepared by combining potassium permanganate and manganese(II) acetate in acetic acid . Addition of acetic anhydride to the reaction produces the anhydrous form . It is also synthesized by an electrochemical method starting from Mn(OAc)2 .


Molecular Structure Analysis

Manganese(III) acetate has a more complicated structure than the formula Mn(OAc)3 indicates . It is an oxo-centered trimer of three manganese ions held together by six bridging acetates .


Chemical Reactions Analysis

Manganese(III) acetate mediated radical reactions have reached distinction in this field, as a wide range of protocols involving manganese(III) acetate under mild and efficient reaction conditions have been developed for the synthesis of biologically active and important organic molecules through oxidation, addition, and cyclization reactions .


Physical And Chemical Properties Analysis

Manganese(III) acetate has a molar mass of 268.13 g/mol (dihydrate) . It appears as a brown powder . The density is 1.049 g cm−3 when liquid and 1.266 g cm−3 when solid .

Scientific Research Applications

Synthesis of Natural Products

Manganese(III) acetate plays a crucial role in the synthesis of natural products. It assists in oxidative radical cyclization, which is an important step in obtaining spiro-, tricyclic, tetracyclic, and polycyclic derivatives of these compounds . This method has been successfully applied for the synthesis of cyclic structures found in many natural products .

Oxidative Radical Cyclization

Manganese(III) acetate is used in oxidative radical cyclization, offering single-step regio- and stereoselective cyclizations and α-acetoxidations . This reduces the number of synthetic steps, making the process more efficient .

Intermolecular and Intramolecular Cyclization

Manganese(III) acetate is used in both intermolecular and intramolecular cyclization processes. These processes are key steps in the synthesis of natural products .

Oxidation and Acetoxidation Reactions

Manganese(III) acetate is used in oxidation and acetoxidation reactions. These reactions are crucial in the synthesis of complex molecules .

Aromatization and Polymerization Reactions

Manganese(III) acetate is also used in aromatization and polymerization reactions. These reactions are important in the synthesis of various organic compounds .

Functionalization of Organic Compounds

Manganese(III) acetate promotes the functionalization of significant organic compounds, guiding the synthesis of important and complex molecules . This includes the formation of propellanes, quinolinones, 1,2-dioxalanes; oxidation of indoles; lactonization of fullerene [C 60 ], malonyl cyclopentanes, glycols; and hydroperoxidation of heterocycles .

Carbon–Phosphorus Bond Formation

Manganese(III) acetate has been used in carbon–phosphorus bond formation reactions involving both phosphonyl and phosphinoyl radicals .

Mild and Selective Oxidizing Agent

Manganese(III) acetate acts as a mild and selective oxidizing agent in organic synthesis and materials science . It is also used for radical cyclizations and -keto-acetoxylation .

Mechanism of Action

Target of Action

Manganese(III) acetate primarily targets organic compounds , promoting their functionalization . It guides the synthesis of important and complex molecules, such as propellanes, quinolinones, 1,2-dioxalanes, and others . It also targets alkenes, which it can oxidize in the presence of acetic acid to form lactones .

Mode of Action

Manganese(III) acetate acts as a one-electron oxidant . It interacts with its targets (e.g., alkenes) via the addition of acetic acid, leading to the formation of lactones . This process is thought to proceed via the formation of a •CH2CO2H radical intermediate , which then reacts with the alkene, followed by additional oxidation steps and finally ring closure .

Biochemical Pathways

Manganese(III) acetate mediates oxidative free-radical reactions . It promotes carbon–carbon and carbon–oxygen bond-forming reactions, leading to the synthesis of various organic compounds . It also initiates carbon–phosphorus bond formation reactions, involving both phosphonyl and phosphinoyl radicals .

Pharmacokinetics

It’s worth noting that the compound is soluble in acetic acid and water , which could influence its bioavailability.

Result of Action

The action of Manganese(III) acetate results in the synthesis of important and complex molecules . For instance, it can lead to the formation of propellanes, quinolinones, 1,2-dioxalanes; oxidation of indoles; lactonization of fullerene [C60], malonyl cyclopentanes, glycols; and hydroperoxidation of heterocycles .

Action Environment

The action of Manganese(III) acetate can be influenced by environmental factors. For example, in the absence of added acetic acid, the reaction is relatively slow and yields mainly saturated adducts . When acetic acid is added in low amounts and the reaction is performed at higher temperatures, much of the Manganese(III) acetate goes into solution and oxidizes the primary ketone-adduct radical .

Safety and Hazards

Manganese(III) acetate may cause damage to organs (Brain) through prolonged or repeated exposure if inhaled . It is harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

Manganese(III) acetate mediated radical reactions have become increasingly important in organic synthesis within the last two decades . This progress has clearly changed the traditional idea of free-radical reactions being “extremely uncontrollable”, thereby allowing chemists to deal with free radicals in a more accurate and controlled way .

properties

IUPAC Name

manganese(3+);triacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H4O2.Mn/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHSBSUVHXDIAEY-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Mn+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9MnO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70244030
Record name Manganese(3+) acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70244030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Manganese(III) acetate

CAS RN

993-02-2
Record name Manganese(III) acetate dihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000993022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Manganese(3+) acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70244030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Manganese(3+) acetate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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